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molecular formula C6H5NO3S B049378 3-Acetyl-1,2-thiazole-4-carboxylic acid CAS No. 118739-39-2

3-Acetyl-1,2-thiazole-4-carboxylic acid

Cat. No. B049378
M. Wt: 171.18 g/mol
InChI Key: WBQGAGZVZKISHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098462

Procedure details

Following generally the procedure of Example 28, ethyl 3-ethyl-4-isothiazolecarboxylate is reacted with NBS and benzoyl peroxide to give ethyl 3-(1-bromoethyl)-4-isothiazolecarboxylate, which is then reacted with sodium bicarbonate and DMSO and the resulting ethyl 3-acetyl-4-isothiazolecarboxylate is treated with lithium hydroxide monohydrate to yield 3-acetyl-4-isothiazolecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 3-acetyl-4-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[C:6]([C:9]1[C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][S:11][N:10]=1)(=[O:8])[CH3:7].O.[OH-].[Li+]>CS(C)=O>[C:6]([C:9]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][S:11][N:10]=1)(=[O:8])[CH3:7] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ethyl 3-acetyl-4-isothiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NSC=C1C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NSC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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